4-(3,5-Dimethyl-4-isoxazolyl)benzenesulfonyl chloride
Overview
Description
4-(3,5-Dimethyl-4-isoxazolyl)benzenesulfonyl chloride is an organic compound with the molecular formula C11H10ClNO3S. It is a derivative of benzenesulfonyl chloride, featuring a 3,5-dimethyl-4-isoxazolyl group attached to the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dimethyl-4-isoxazolyl)benzenesulfonyl chloride typically involves the reaction of 4-(3,5-dimethyl-4-isoxazolyl)benzenesulfonic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
4-(3,5-Dimethyl-4-isoxazolyl)benzenesulfonic acid+Thionyl chloride→4-(3,5-Dimethyl-4-isoxazolyl)benzenesulfonyl chloride+Sulfur dioxide+Hydrogen chloride
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction is typically conducted in a controlled environment to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Dimethyl-4-isoxazolyl)benzenesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and other derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The compound can be reduced to form the corresponding sulfonyl hydride.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in an aprotic solvent such as dichloromethane or acetonitrile.
Hydrolysis: The reaction is usually conducted in aqueous or mixed aqueous-organic solvents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate esters: Formed by the reaction with alcohols.
Sulfonic acids: Formed by hydrolysis.
Scientific Research Applications
4-(3,5-Dimethyl-4-isoxazolyl)benzenesulfonyl chloride is utilized in various scientific research applications, including:
Pharmaceutical synthesis: It is used as an intermediate in the synthesis of biologically active compounds.
Material science: The compound is employed in the modification of polymers and the preparation of functional materials.
Chemical biology: It serves as a reagent for the modification of biomolecules and the study of enzyme mechanisms.
Industrial chemistry: The compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-(3,5-Dimethyl-4-isoxazolyl)benzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles, leading to the formation of covalent bonds with various substrates. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl chloride: Lacks the 3,5-dimethyl-4-isoxazolyl group, making it less sterically hindered and more reactive.
4-Methylbenzenesulfonyl chloride: Contains a methyl group instead of the 3,5-dimethyl-4-isoxazolyl group, resulting in different reactivity and applications.
4-(4-Methyl-3,5-dimethylisoxazolyl)benzenesulfonyl chloride: Similar structure but with different substitution patterns on the isoxazole ring.
Uniqueness
4-(3,5-Dimethyl-4-isoxazolyl)benzenesulfonyl chloride is unique due to the presence of the 3,5-dimethyl-4-isoxazolyl group, which imparts specific steric and electronic properties. These properties influence its reactivity and make it suitable for specialized applications in pharmaceutical synthesis and material science.
Properties
IUPAC Name |
4-(3,5-dimethyl-1,2-oxazol-4-yl)benzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3S/c1-7-11(8(2)16-13-7)9-3-5-10(6-4-9)17(12,14)15/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJYNNCTYXNVRBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=CC=C(C=C2)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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